MYCi361

Description

Properties

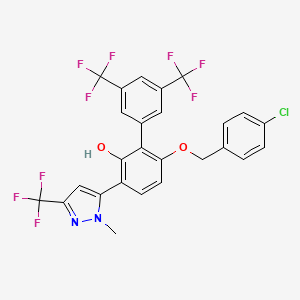

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-chlorophenyl)methoxy]-6-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16ClF9N2O2/c1-38-19(11-21(37-38)26(34,35)36)18-6-7-20(40-12-13-2-4-17(27)5-3-13)22(23(18)39)14-8-15(24(28,29)30)10-16(9-14)25(31,32)33/h2-11,39H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLCWLSEYDDTCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16ClF9N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Delving into the Core Mechanism of MYCi361: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of MYCi361, a small-molecule inhibitor of the MYC oncoprotein. The information presented herein is curated for an audience with a strong background in cancer biology and drug development, offering a detailed look at the molecular interactions, cellular consequences, and preclinical efficacy of this compound.

Core Mechanism of Action: Direct MYC Engagement and Degradation

MYCi361 functions as a direct inhibitor of MYC, a transcription factor frequently dysregulated in a majority of human cancers[1]. The compound exerts its anti-tumor effects through a dual mechanism of action: disruption of essential protein-protein interactions and induction of MYC protein degradation[2][3].

Direct Binding and Disruption of MYC/MAX Dimerization: MYCi361 directly binds to the MYC protein with a dissociation constant (Kd) of 3.2 μM[4][5][6][7][8][9]. This binding occurs within the bHLHZip domain of MYC, specifically engaging amino acids 366-381, a region now considered a "hotspot" for small-molecule interaction[1]. By binding to this site, MYCi361 effectively disrupts the heterodimerization of MYC with its obligate partner, MAX[1][2][4][7]. This disruption is critical as the MYC/MAX heterodimer is the functional unit that binds to E-box DNA sequences in the promoter regions of target genes, thereby driving the expression of genes involved in cell proliferation, metabolism, and apoptosis[1][2].

Induction of Proteasome-Mediated Degradation: Beyond simply blocking its function, MYCi361 actively promotes the degradation of the MYC protein. It enhances the phosphorylation of MYC at threonine-58 (T58)[1][2][4][7][10]. The phosphorylation at T58 is a key signal for the ubiquitination of MYC by E3 ubiquitin ligases, which in turn marks the protein for degradation by the 26S proteasome[1]. This targeted degradation of MYC further diminishes its cellular levels and downstream oncogenic signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for MYCi361 across various preclinical studies.

Table 1: Binding Affinity and In Vitro Efficacy

| Parameter | Value | Cell Lines | Reference |

| Binding Affinity (Kd) | 3.2 μM | Cell-free assay | [4][5][6][7][8][9] |

| IC50 Values | |||

| 1.4 μM | LNCaP (Prostate Cancer) | [6][7] | |

| 1.6 μM | PC3 (Prostate Cancer) | [6] | |

| 2.1 μM | P493-6 (Lymphoma) | [6] | |

| 2.6 μM | MV4-11 (Leukemia) | [6][7] | |

| 2.9 μM | MycCaP (Prostate Cancer) | [6] | |

| 4.9 μM | SK-N-B2 (Neuroblastoma) | [6] | |

| 5.0 μM | HL-60 (Lymphoma) | [6] |

Table 2: In Vivo Pharmacokinetics in Mice

| Administration Route | Half-life (t½) | Cmax | Reference |

| Intraperitoneal (i.p.) | 44 hours | 27,200 ng/mL (46 μM) | [6] |

| Oral (p.o.) | 20 hours | 13,867 ng/mL (23 μM) | [6] |

Signaling Pathway and Molecular Interactions

The following diagram illustrates the core signaling pathway affected by MYCi361.

Caption: Mechanism of action of MYCi361, illustrating MYC/MAX disruption and induced degradation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

Cellular Thermal Shift Assay (CETSA):

This assay is employed to verify the direct engagement of MYCi361 with the MYC protein within a cellular context[2].

-

Cell Treatment: Culture MYC-dependent cancer cells to 80-90% confluency. Treat the cells with either vehicle control or MYCi361 at a specified concentration for a designated time.

-

Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Heat Shock: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

-

Western Blot Analysis: Collect the supernatant and analyze the levels of soluble MYC protein by Western blotting. A shift in the thermal stability of MYC in the presence of MYCi361 indicates direct binding.

Immunogenic Cell Death (ICD) Assays:

These assays are used to determine if MYCi361 treatment induces a form of cancer cell death that can stimulate an anti-tumor immune response[4].

-

Cell Treatment: Treat MycCaP cells with 4 µM MYCi361 for 72 hours[4].

-

Supernatant Collection: Collect the cell culture supernatants.

-

ATP Quantification: Quantify the amount of secreted ATP in the supernatant using a commercially available ATP assay kit.

-

HMGB1 Detection: Measure the levels of High Mobility Group Box 1 (HMGB1) protein in the supernatant via ELISA or Western blotting.

-

Calreticulin Exposure: For surface calreticulin detection, incubate treated cells with a primary antibody against calreticulin, followed by a fluorescently labeled secondary antibody. Analyze the cells by flow cytometry[4].

Experimental and Logical Workflows

The following diagram outlines the general workflow for evaluating MYC inhibitors like MYCi361.

Caption: A generalized workflow for the preclinical evaluation of a MYC inhibitor.

In Vivo Efficacy and Immune Modulation

Preclinical studies in mouse models have demonstrated that MYCi361 effectively suppresses in vivo tumor growth[2][4][5]. Treatment with MYCi361 in immunocompetent mouse models leads to an increase in the infiltration of immune cells, particularly CD3+ T cells, into the tumor microenvironment[1][2][4]. Furthermore, MYCi361 treatment has been shown to upregulate the expression of PD-L1 on tumor cells[2][4]. This finding is significant as it suggests a potential synergy with immune checkpoint inhibitors. Indeed, studies have shown that MYCi361 sensitizes tumors to anti-PD1 immunotherapy, leading to enhanced anti-tumor responses[1][4][6][10]. However, it is important to note that MYCi361 has a narrow therapeutic index, and an improved analog, MYCi975, has been developed with better tolerability[3][6].

References

- 1. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. MYCi361 | c-Myc | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. MYCi361 | MYC inhibitor | Probechem Biochemicals [probechem.com]

- 8. shellchemtech.com [shellchemtech.com]

- 9. adooq.com [adooq.com]

- 10. aacrjournals.org [aacrjournals.org]

MYCi361: A Technical Whitepaper on its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the small molecule MYC inhibitor, MYCi361. It details its discovery, preclinical development, mechanism of action, and the experimental data that underscore its potential as a therapeutic agent.

Introduction

The MYC family of transcription factors are master regulators of cellular processes critical for cell growth, proliferation, and metabolism.[1] Their frequent dysregulation in a majority of human cancers makes them a compelling but challenging therapeutic target.[1] MYCi361 emerged from efforts to develop small molecules that can directly bind to MYC and inhibit its function.[2][3][4][5] This technical guide summarizes the key findings in the development of MYCi361, presenting quantitative data, experimental methodologies, and visual representations of its mode of action.

Discovery and Development

MYCi361 was identified through a process that combined in silico screening with a rapid in vivo screening methodology in mice.[6] This approach was designed to identify compounds that were not only active in vitro but also possessed favorable pharmacokinetic properties and in vivo tolerability.[1] While MYCi361 demonstrated significant anti-tumor efficacy in preclinical models, it was found to have a narrow therapeutic index.[3][4][5][6][7] This led to further medicinal chemistry optimization and the development of an improved analog, MYCi975, which exhibited better tolerability.[3][4][5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for MYCi361.

Table 1: Binding Affinity and In Vitro Potency

| Parameter | Value | Cell Lines/Assay Conditions |

| Binding Affinity (Kd) | 3.2 μM | Cell-free assay for binding to MYC protein.[7][8] |

| IC50 (Prostate Cancer) | MycCaP: 2.9 μM, LNCaP: 1.4 μM, PC3: 1.6 μM | Viability assays in MYC-dependent prostate cancer cell lines.[7] |

| IC50 (Leukemia) | MV4-11: 2.6 μM | Viability assay in a MYC-dependent leukemia cell line.[7] |

| IC50 (Lymphoma) | HL-60: 5.0 μM, P493-6: 2.1 μM | Viability assays in MYC-dependent lymphoma cell lines.[7] |

| IC50 (Neuroblastoma) | SK-N-B2: 4.9 μM | Viability assay in a MYC-dependent neuroblastoma cell line.[7] |

Table 2: In Vivo Pharmacokinetics in Mice

| Route of Administration | Terminal Elimination Half-life (t1/2) | Maximum Plasma Concentration (Cmax) |

| Intraperitoneal (i.p.) | 44 hours | 27,200 ng/mL (46 μM)[7] |

| Oral (p.o.) | 20 hours | 13,867 ng/mL (23 μM)[7] |

Mechanism of Action

MYCi361 exhibits a dual mechanism of action that ultimately leads to the suppression of MYC-driven gene expression and tumor growth.[2]

-

Direct MYC Engagement and Disruption of MYC/MAX Dimerization: MYCi361 directly binds to the MYC protein.[1][8] Studies with biotinylated compounds have indicated that MYCi361 binds to the amino acid region 366-381 of MYC.[1] This engagement disrupts the heterodimerization of MYC with its obligate partner MAX, which is essential for MYC to bind to DNA and regulate gene transcription.[1][2][8] MYCi361 has been shown to impair the binding of the MYC/MAX heterodimer to the E-box DNA sequence, while not affecting the MAX/MAX homodimer.[2][9]

-

Promotion of Proteasome-Mediated MYC Degradation: MYCi361 enhances the phosphorylation of MYC at threonine-58 (T58).[1][2][3][4][5][6][8] This phosphorylation event is a key signal for the ubiquitination and subsequent degradation of the MYC protein by the proteasome.[1] By promoting T58 phosphorylation, MYCi361 effectively reduces the intracellular levels of MYC.[1]

The following diagram illustrates the signaling pathway of MYCi361's mechanism of action.

Caption: Mechanism of action of MYCi361 in the cell nucleus.

Modulation of the Tumor Microenvironment and Immunotherapy Enhancement

A significant aspect of MYCi361's anti-tumor activity is its ability to modulate the tumor immune microenvironment.[1][8] Treatment with MYCi361 has been shown to increase the infiltration of immune cells, including CD3+ T cells, into the tumor.[2][6] Furthermore, MYCi361 upregulates the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells.[2][6][8] This upregulation provides a strong rationale for combining MYCi361 with immune checkpoint inhibitors, such as anti-PD-1 antibodies.[1] Indeed, studies have demonstrated that MYCi361 sensitizes tumors to anti-PD-1 immunotherapy, leading to enhanced anti-tumor efficacy.[2][6][7][8]

The logical relationship for the enhancement of immunotherapy is depicted below.

Caption: Logical workflow of MYCi361's enhancement of anti-PD-1 immunotherapy.

Key Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are the methodologies for key experiments cited in the development of MYCi361.

6.1. Immunogenic Cell Death (ICD) Assays

This protocol is used to assess whether MYCi361 induces a form of cancer cell death that can stimulate an immune response.

-

Cell Culture and Treatment: MycCaP cells are treated with 4 μM of MYCi361 for 72 hours.[8]

-

Supernatant Collection: Following treatment, the cell culture supernatants are collected.[8]

-

Quantification of ICD Markers:

-

Calreticulin Exposure:

-

Antibody Staining: Cells are incubated with a primary antibody against Calreticulin (rabbit anti-Calreticulin) for 60 minutes.[8]

-

Secondary Antibody Staining: Subsequently, the cells are incubated with a fluorescently labeled secondary antibody (Alexa Fluor 488 anti-rabbit).[8]

-

Flow Cytometry Analysis: The surface expression of Calreticulin is analyzed by flow cytometry.[8]

-

The workflow for the Immunogenic Cell Death Assay is visualized in the following diagram.

Caption: Experimental workflow for the Immunogenic Cell Death Assay.

6.2. In Vivo Tumor Growth Inhibition Studies

These experiments are designed to evaluate the anti-tumor efficacy of MYCi361 in a living organism.

-

Animal Models: FVB or NSG male mice are used.

-

Tumor Implantation: MycCaP cells are implanted to establish tumors.

-

Dosing Regimen:

-

Tumor Growth Monitoring: Tumor size is measured regularly to assess the effect of the treatment.

-

Outcome: Treatment with MYCi361 has been shown to induce tumor regression in these models.[7]

6.3. Cellular Thermal Shift Assay (CETSA)

CETSA is employed to confirm the direct engagement of MYCi361 with the MYC protein within cells.[2] This assay measures the thermal stability of the target protein in the presence and absence of the inhibitor. An increase in the thermal stability of MYC upon treatment with MYCi361 indicates direct binding.

Note: Specific, detailed protocols for CETSA as applied to MYCi361 were not available in the provided search results.

Clinical Development Status

The available information focuses on the preclinical development of MYCi361. There is no clear indication from the search results that MYCi361 itself has entered clinical trials. The development focus appears to have shifted to its improved analog, MYCi975, due to the narrow therapeutic index of MYCi361.[3][4][5][6][7]

Conclusion

MYCi361 is a novel small molecule inhibitor of MYC that has demonstrated significant preclinical anti-tumor activity. Its dual mechanism of action, involving both the disruption of MYC/MAX dimerization and the promotion of MYC degradation, makes it a valuable tool for studying MYC biology. Furthermore, its ability to modulate the tumor immune microenvironment and enhance the efficacy of immunotherapy highlights a promising therapeutic strategy. While the clinical development of MYCi361 may be limited by its therapeutic index, the insights gained from its discovery and preclinical evaluation have been instrumental in the development of next-generation MYC inhibitors with improved pharmacological properties.

References

- 1. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Small-Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. MYCi361 | MYC inhibitor | Probechem Biochemicals [probechem.com]

MYCi361 effect on MYC-regulated gene expression

An In-Depth Technical Guide on MYCi361: Effects on MYC-Regulated Gene Expression

Abstract

The MYC oncogene is a master transcriptional regulator that is dysregulated in a significant percentage of human cancers, making it a highly sought-after therapeutic target.[1] Despite its validation, the development of direct small-molecule inhibitors has been challenging due to the disordered nature of the MYC protein.[1] This technical guide focuses on MYCi361, a novel small-molecule inhibitor of MYC. We will delve into its mechanism of action, its quantifiable effects on MYC-regulated gene expression and cancer cell viability, and its impact on the tumor microenvironment. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of MYCi361, including detailed experimental protocols and data presented for comparative analysis.

Mechanism of Action

MYCi361 is a direct MYC inhibitor that functions through a multi-faceted mechanism to disrupt MYC activity and promote its degradation.[2][3]

-

Direct Binding and Disruption of MYC/MAX Dimerization : MYCi361 directly binds to the MYC protein with a dissociation constant (Kd) of 3.2 μM.[2][4][5] This binding occurs within a "hotspot" region of the MYC C-terminal bHLHZip domain, specifically amino acids 366-381.[1] The formation of a heterodimer with the MAX protein is essential for MYC to bind to DNA E-box sequences and regulate gene expression.[1][5] MYCi361 binding disrupts the formation of the functional MYC/MAX complex, thereby inhibiting its transcriptional activity.[1][2][5] In PC3 cells, MYCi361 was shown to disrupt the MYC/MAX interaction at a concentration of 6 μM after 1 hour of treatment.[5]

-

Enhanced Phosphorylation and Proteasomal Degradation : Beyond disrupting dimerization, MYCi361 actively promotes the degradation of the MYC protein.[1][3] It enhances the phosphorylation of MYC on threonine-58 (T58).[1][2][5] The phosphorylation of T58 is a key step in the native pathway for MYC turnover, marking the protein for recognition by E3 ubiquitin ligases and subsequent degradation by the 26S proteasome.[1] By co-opting this pathway, MYCi361 effectively reduces the cellular levels of MYC protein.[1]

Caption: MYCi361 binds to MYC, disrupting the MYC/MAX dimer and promoting T58 phosphorylation, leading to proteasomal degradation and inhibition of gene expression.

Effect on MYC-Regulated Gene Expression

By disrupting the MYC/MAX complex and promoting MYC degradation, MYCi361 effectively impairs MYC-driven gene expression.[2][3] This leads to a global suppression of MYC target gene expression.[3] Studies on the closely related and improved analog, MYCi975, provide further insight into the selectivity of this class of inhibitors.[1] While MYCi361's effects are broad, MYCi975 was found to selectively regulate MYC target genes.[1] Specifically, genes involved in critical cancer-associated pathways such as cell cycle progression, chromosome organization, and DNA replication showed decreased expression upon inhibitor treatment.[6] In contrast, genes involved in basic RNA metabolic processes were less affected.[6] This suggests that these inhibitors can preferentially target the proliferative advantages conferred by MYC dysregulation in cancer cells.[6]

Quantitative Data

The following tables summarize the key quantitative metrics reported for MYCi361.

Table 1: Binding Affinity and In Vitro Efficacy

| Parameter | Value | Cell Lines / Conditions | Reference |

|---|---|---|---|

| Binding Affinity (Kd) | 3.2 μM | Cell-free assay with MYC protein | [2][4][5] |

| IC50 | 1.4 μM | LNCaP (Prostate Cancer) | [4][5] |

| 1.6 μM | PC3 (Prostate Cancer) | [4] | |

| 2.1 μM | P493-6 (Lymphoma) | [4] | |

| 2.6 μM | MV4-11 (Leukemia) | [4][5] | |

| 2.9 μM | MycCaP (Prostate Cancer) | [4] | |

| 4.9 μM | SK-N-B2 (Neuroblastoma) | [4] |

| | 5.0 μM | HL-60 (Lymphoma) |[4] |

Table 2: In Vivo Pharmacokinetics in Mice

| Administration Route | Half-Life (t½) | Max Plasma Conc. (Cmax) | Reference |

|---|---|---|---|

| Intraperitoneal (i.p.) | 44 hours | 27,200 ng/mL (46 μM) | [4] |

| Oral (p.o.) | 20 hours | 13,867 ng/mL (23 μM) |[4] |

Impact on the Tumor Microenvironment

MYCi361 treatment significantly remodels the tumor immune microenvironment, shifting it towards an anti-tumor state.[1] In syngeneic mouse models of prostate cancer, treatment with MYCi361 led to an increased infiltration of CD3+ T cells into the tumor.[1][3] Furthermore, MYCi361 treatment caused an upregulation of the immune checkpoint protein PD-L1 on tumor cells.[2][3] This dual action of boosting T-cell presence while upregulating a key immunotherapy target provides a strong rationale for combination therapy. Indeed, MYCi361 has been shown to sensitize tumors to anti-PD1 immunotherapy, leading to enhanced tumor regression.[2][3][4]

Caption: MYCi361 increases T-cell infiltration and upregulates PD-L1 on tumor cells, enhancing the efficacy of anti-PD1 immunotherapy.

Experimental Methodologies

The following protocols are based on methodologies described in the cited literature for MYCi361 and related compounds.

5.1. In Vitro Cell Viability Assay

-

Objective : To determine the IC50 of MYCi361 in various cancer cell lines.

-

Procedure :

-

Seed cancer cell lines (e.g., LNCaP, PC3, MV4-11) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare a stock solution of MYCi361 in fresh DMSO (e.g., 100 mg/mL).[2]

-

Create a serial dilution of MYCi361 in cell culture medium to achieve a range of final concentrations.

-

Treat the cells with the diluted compound and incubate for a specified period (e.g., 72 hours).

-

Assess cell viability using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.

-

Calculate IC50 values by plotting the percentage of viable cells against the log of the inhibitor concentration.

-

5.2. Immunogenic Cell Death (ICD) Assay

-

Objective : To measure markers of ICD induced by MYCi361.[2]

-

Procedure :

-

Treat MycCaP cells with 4 μM MYCi361 for 72 hours.[2]

-

ATP Secretion : Collect the cell culture supernatants. Quantify secreted ATP using a commercially available ATP assay kit. Normalize results to cell counts.[2]

-

HMGB1 Release : Collect supernatants and quantify high mobility group protein B1 (HMGB1) levels using an ELISA kit. Normalize results to cell counts.[2]

-

Calreticulin Exposure : Harvest the treated cells. Incubate with a primary antibody against Calreticulin, followed by a fluorescently labeled secondary antibody. Analyze the cell surface expression of Calreticulin by flow cytometry.[2]

-

5.3. In Vivo Tumor Growth Study

-

Objective : To evaluate the anti-tumor efficacy of MYCi361 in a mouse model.

-

Procedure :

-

Implant tumor cells (e.g., MycCaP) subcutaneously into immunocompetent mice (e.g., FVB) or immunodeficient mice (e.g., NSG).[4]

-

Allow tumors to reach a palpable size.

-

Preparation of Dosing Solution : For oral administration, a stock solution in DMSO can be diluted in corn oil (e.g., 10% DMSO, 90% corn oil).[4] For intraperitoneal injection, a formulation of DMSO, PEG300, Tween80, and ddH2O can be used.[2] Prepare working solutions fresh daily.[4]

-

Dosing Regimen : Administer MYCi361 to the mice via the desired route (i.p. or p.o.). A reported regimen is 100 mg/kg/day for 2 days, followed by 70 mg/kg/day for 9 days.[4]

-

Monitor tumor volume and animal weight regularly throughout the study.

-

At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for pT58-MYC, immunohistochemistry for PD-L1 and CD3).[3]

-

References

- 1. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MYCi361 | MYC inhibitor | Probechem Biochemicals [probechem.com]

- 6. researchgate.net [researchgate.net]

MYCi361: A Technical Guide to its Impact on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

The MYC family of oncoproteins are critical drivers of cellular proliferation and are frequently deregulated in a majority of human cancers.[1] The development of small molecule inhibitors targeting MYC has been a long-standing challenge in oncology. MYCi361 has emerged as a potent inhibitor that directly engages MYC, disrupts its essential interaction with MAX, and ultimately impairs MYC-driven gene expression, leading to suppressed tumor growth.[2][3] This technical guide provides an in-depth analysis of MYCi361's mechanism of action with a specific focus on its impact on cell cycle progression. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and experimental workflows.

Introduction to MYCi361

MYCi361 is a small molecule inhibitor of the MYC oncoprotein.[2] Deregulation of MYC is implicated in up to 70% of all human cancers, making it a highly sought-after therapeutic target.[4] MYC functions as a transcription factor by forming a heterodimer with its partner protein, MAX.[5] This MYC-MAX complex binds to E-box sequences in the promoter regions of target genes, driving the expression of genes essential for cell cycle progression, proliferation, and metabolism.[5][6]

MYCi361 has been shown to directly bind to MYC with a dissociation constant (Kd) of 3.2 μM.[2][3] This binding disrupts the formation of the MYC-MAX heterodimer, thereby inhibiting the transcription of MYC target genes.[2] Furthermore, MYCi361 enhances the phosphorylation of MYC at threonine-58, which leads to its proteasome-mediated degradation.[2] This dual mechanism of action contributes to its potent anti-tumor activity observed in preclinical models.[2]

Mechanism of Action: Impact on Cell Cycle Control

MYC is a master regulator of the cell cycle, promoting entry into and progression through the G1, S, and G2/M phases.[7][8] It achieves this by transcriptionally activating genes that encode for key cell cycle machinery, including cyclin-dependent kinases (CDKs) and cyclins, while repressing the expression of CDK inhibitors (CKIs).[7][8]

By disrupting the MYC-MAX complex, MYCi361 effectively reverses these effects, leading to a halt in cell cycle progression. Treatment with MYCi361 has been shown to downregulate the expression of critical cell cycle regulators such as:

-

Cyclins: Cyclin D and Cyclin E, which are essential for the G1/S transition.

-

Cyclin-Dependent Kinases (CDKs): CDK2, CDK4, and CDK6, the catalytic partners of G1 cyclins.

-

E2F Transcription Factors: Master regulators of S-phase entry.

-

CDC25 Phosphatases: Activators of CDK-cyclin complexes.

Concurrently, MYCi361 upregulates the expression of CDK inhibitors, including:

-

p15 (CDKN2B)

-

p16 (CDKN2A)

-

p21 (CDKN1A)

This concerted deregulation of cell cycle machinery ultimately leads to cell cycle arrest, primarily at the G1/S checkpoint.

Quantitative Data

The following tables summarize the key quantitative data related to the activity and effects of MYCi361.

Table 1: Binding Affinity and In Vitro Potency of MYCi361

| Parameter | Value | Cell Lines/Assay Conditions | Reference |

| Binding Affinity (Kd) to MYC | 3.2 μM | Cell-free assay | [2][3] |

| IC50 (Prostate Cancer) | 2.9 μM | MycCaP | [9] |

| 1.4 μM | LNCaP | [9] | |

| 1.6 μM | PC3 | [9] | |

| IC50 (Leukemia) | 2.6 μM | MV4-11 | [9] |

| IC50 (Lymphoma) | 5.0 μM | HL-60 | [9] |

| 2.1 μM | P493-6 | [9] | |

| IC50 (Neuroblastoma) | 4.9 μM | SK-N-B2 | [9] |

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with MYCi361 using propidium iodide (PI) staining and flow cytometry.[10][11]

Materials:

-

Cancer cell line of interest

-

MYCi361

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of MYCi361 (e.g., 0, 1, 5, 10 μM) for the desired time period (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).

-

Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the pellet in 500 μL of PI staining solution.

-

Flow Cytometry Analysis: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cell Cycle Proteins

This protocol describes the detection of key cell cycle regulatory proteins in cells treated with MYCi361.[12][13]

Materials:

-

Treated cell lysates

-

Protein assay reagent (e.g., BCA)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Thaw cell lysates on ice and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Detection: Wash the membrane three times for 10 minutes each with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

In Situ Proximity Ligation Assay (PLA) for MYC-MAX Interaction

This protocol allows for the visualization and quantification of the disruption of the MYC-MAX interaction within cells upon treatment with MYCi361.[14][15][16]

Materials:

-

Cells grown on coverslips

-

MYCi361

-

Fixation and permeabilization reagents (e.g., methanol, Triton X-100)

-

Blocking solution

-

Primary antibodies against MYC and MAX (from different species)

-

PLA probes (anti-species secondary antibodies with attached oligonucleotides)

-

Ligation and amplification reagents

-

Fluorescently labeled oligonucleotides

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with MYCi361 as described for flow cytometry.

-

Fixation and Permeabilization: Fix the cells with methanol and permeabilize with Triton X-100.

-

Blocking: Block non-specific binding sites with a blocking solution.

-

Primary Antibody Incubation: Incubate the cells with a mixture of primary antibodies against MYC and MAX overnight at 4°C.

-

PLA Probe Incubation: Wash the cells and incubate with the PLA probes (e.g., anti-mouse PLUS and anti-rabbit MINUS).

-

Ligation: Wash the cells and add the ligation solution containing ligase to join the two PLA probes if they are in close proximity (<40 nm).

-

Amplification: Wash the cells and add the amplification solution containing polymerase to generate a rolling-circle amplification product. Fluorescently labeled oligonucleotides will hybridize to this product.

-

Imaging and Analysis: Mount the coverslips with a mounting medium containing DAPI. Visualize the PLA signals as distinct fluorescent dots using a fluorescence microscope. Quantify the number of dots per cell to measure the extent of MYC-MAX interaction.

Visualizations

MYCi361 Signaling Pathway and Impact on Cell Cycle

Caption: MYCi361 signaling pathway and its impact on cell cycle progression.

Experimental Workflow for Assessing MYCi361's Impact on Cell Cycle

Caption: Experimental workflow for studying MYCi361's effect on the cell cycle.

Conclusion

MYCi361 represents a promising therapeutic agent for the treatment of MYC-driven cancers. Its ability to directly target MYC, disrupt the MYC-MAX interaction, and promote MYC degradation leads to a robust inhibition of the transcriptional programs that drive cell cycle progression. This results in a potent G1 cell cycle arrest. The experimental protocols and visualizations provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of MYCi361 and to evaluate its potential in various cancer models. Further studies are warranted to fully elucidate the quantitative effects on cell cycle distribution across a broader range of cancer types and to explore potential combination therapies that could enhance its anti-tumor efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. selleckchem.com [selleckchem.com]

- 4. In situ detection of protein-protein interaction by proximity ligation assay in patient derived brain tumor stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MYC and RAF: Key Effectors in Cellular Signaling and Major Drivers in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Involvement of Myc Activity in a G1/S-Promoting Mechanism Parallel to the pRb/E2F Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MYC can enforce cell cycle transit from G1 to S and G2 to S, but not mitotic cellular division, independent of p27-mediated inihibition of cyclin E/CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activated Src abrogates the Myc requirement for the G0/G1 transition but not for the G1/S transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. miltenyibiotec.com [miltenyibiotec.com]

- 12. pubcompare.ai [pubcompare.ai]

- 13. researchgate.net [researchgate.net]

- 14. In Situ Proximity Ligation Assay [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of MYCi361: A Novel Direct Inhibitor of the MYC Oncoprotein

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The MYC family of oncoproteins, particularly c-MYC, represents one of the most sought-after yet challenging targets in oncology. Dysregulation of MYC is implicated in a vast majority of human cancers, driving cellular proliferation, metabolic reprogramming, and immune evasion.[1][2] Historically, the development of direct MYC inhibitors has been hampered by its "undruggable" nature, lacking a defined enzymatic pocket. This whitepaper explores the novelty of MYCi361, a small molecule inhibitor that directly engages MYC, disrupts its oncogenic functions, and demonstrates promising preclinical anti-tumor activity. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the underlying biological pathways and experimental workflows.

Introduction to MYC Biology and the Therapeutic Challenge

The MYC protein is a transcription factor that forms a heterodimer with its partner MAX to bind to E-box sequences in the promoter regions of target genes, thereby regulating their expression.[3][4] This MYC/MAX complex is a master regulator of numerous cellular processes, including cell cycle progression, apoptosis, and metabolism.[2][5] In cancer, MYC is frequently overexpressed due to gene amplification, translocation, or aberrant signaling, leading to uncontrolled cell growth and tumor progression.[1][2]

The development of small molecules to directly inhibit MYC has been a long-standing goal in cancer therapy. The primary challenge lies in the intrinsically disordered nature of the MYC protein, which lacks a well-defined pocket for small molecule binding.[6] MYCi361 has emerged from extensive screening efforts as a promising candidate that directly targets MYC.[7][8]

MYCi361: Mechanism of Action

MYCi361 represents a significant advancement in the field of MYC inhibition. Its multifaceted mechanism of action distinguishes it from previous attempts to target this oncoprotein.

Direct Engagement and Disruption of the MYC/MAX Heterodimer

MYCi361 directly binds to the MYC protein with a dissociation constant (Kd) of 3.2 μM.[9][10][11][12][13][14] This binding occurs within the bHLHZip domain of MYC, specifically within a "hotspot" region spanning amino acids 366-381.[6] By binding to this region, MYCi361 effectively disrupts the formation of the functional MYC/MAX heterodimer.[9][12] This prevents the complex from binding to E-box DNA sequences and initiating the transcription of MYC target genes.[12][15]

Induction of Proteasomal Degradation

Beyond simply blocking the MYC/MAX interaction, MYCi361 actively promotes the degradation of the MYC protein. It achieves this by enhancing the phosphorylation of MYC at threonine-58 (T58).[6][7][15] Phosphorylation at T58 is a key signal for the ubiquitination and subsequent degradation of MYC by the proteasome.[6][16] This dual mechanism of action—disruption of dimerization and induction of degradation—leads to a significant and sustained reduction in cellular MYC levels.[7][15]

The signaling pathway illustrating the mechanism of MYCi361 is depicted below:

Quantitative Data Summary

The preclinical evaluation of MYCi361 has generated significant quantitative data, which is summarized below for ease of comparison.

Table 1: In Vitro Activity of MYCi361

| Parameter | Value | Cell Lines Tested | Reference |

| Binding Affinity (Kd) | 3.2 μM | Cell-free assay | [9][10][11][12][13][14] |

| IC50 (Proliferation) | 1.4 - 5.0 μM | MycCaP, LNCaP, PC3 (Prostate), MV4-11 (Leukemia), HL-60, P493-6 (Lymphoma), SK-N-B2 (Neuroblastoma) | [10][15] |

Table 2: Pharmacokinetics of MYCi361 in Mice

| Route of Administration | Terminal Half-life (t1/2) | Maximum Plasma Concentration (Cmax) | Reference |

| Intraperitoneal (i.p.) | 44 hours | 27,200 ng/mL (46 μM) | [10] |

| Oral (p.o.) | 20 hours | 13,867 ng/mL (23 μM) | [10] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize MYCi361.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement of MYCi361 with MYC in a cellular context.

Methodology:

-

Cell Treatment: Treat cultured cancer cells (e.g., PC3) with varying concentrations of MYCi361 or a vehicle control for a specified duration (e.g., 30 minutes).[15]

-

Heating: Heat the cell lysates at a specific temperature (e.g., 42°C) to induce protein denaturation.[15]

-

Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Western Blot Analysis: Analyze the amount of soluble MYC protein remaining in the supernatant by Western blotting. A decrease in the thermal stability of MYC in the presence of MYCi361 indicates direct binding.[15]

Cycloheximide (CHX) Chase Assay

Objective: To determine the effect of MYCi361 on MYC protein stability.

Methodology:

-

Pre-treatment: Treat cancer cells (e.g., PC3) with MYCi361 or a vehicle control for a set period (e.g., 3 hours).[15]

-

Inhibition of Protein Synthesis: Add cycloheximide (CHX), a protein synthesis inhibitor, to the cell culture.

-

Time-course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 30, 60, 90 minutes).

-

Western Blot Analysis: Quantify the levels of MYC protein at each time point by Western blotting to determine the protein's half-life. A shorter half-life in MYCi361-treated cells indicates increased protein degradation.[15]

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of MYCi361 in a living organism.

Methodology:

-

Tumor Implantation: Implant human cancer cells (e.g., MycCaP) subcutaneously into immunocompromised or syngeneic mice.[10][11]

-

Tumor Growth: Allow tumors to reach a palpable size.

-

Treatment: Administer MYCi361 or a vehicle control to the mice via a specified route (e.g., intraperitoneal injection) and schedule (e.g., 100 mg/kg/day for 2 days, then 70 mg/kg/day for 9 days).[10]

-

Tumor Measurement: Measure tumor volume at regular intervals using calipers.

-

Endpoint Analysis: At the end of the study, excise the tumors and perform further analysis, such as immunohistochemistry for biomarkers of proliferation and apoptosis.

The general workflow for an in vivo efficacy study is illustrated below:

Immunomodulatory Effects and Combination Therapy

A novel and significant finding is the ability of MYCi361 to modulate the tumor microenvironment. In vivo studies have shown that treatment with MYCi361 leads to an increase in tumor-infiltrating immune cells and an upregulation of PD-L1 on tumor cells.[7][9][11] This suggests that MYCi361 can convert an immunologically "cold" tumor into a "hot" one, making it more susceptible to immunotherapy.

Indeed, combination studies have demonstrated that MYCi361 sensitizes tumors to anti-PD1 immunotherapy, leading to enhanced tumor regression.[7][9][11] This opens up exciting new avenues for combination therapies that could significantly improve patient outcomes.

Future Directions and the Emergence of Analogs

While MYCi361 has shown remarkable preclinical efficacy, it has been noted to have a narrow therapeutic index.[7][10][15] This has led to the development of improved analogs, such as MYCi975, which demonstrates better tolerability while retaining the core mechanism of action.[6][7][15] Further medicinal chemistry efforts are likely to yield next-generation MYC inhibitors with enhanced potency and safety profiles.

Conclusion

MYCi361 represents a landmark achievement in the quest to directly target the MYC oncoprotein. Its novel dual mechanism of disrupting the MYC/MAX dimer and inducing proteasomal degradation of MYC provides a powerful strategy to combat MYC-driven cancers. The extensive preclinical data, including its in vitro potency, in vivo efficacy, and immunomodulatory effects, underscore its potential as a transformative cancer therapeutic. While challenges remain in optimizing its therapeutic window, MYCi361 has paved the way for a new class of direct MYC inhibitors that hold the promise of changing the landscape of cancer treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. c-Myc Pathway [gentarget.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Cellular experiments to study the inhibition of c-Myc/MAX heterodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholars.northwestern.edu [scholars.northwestern.edu]

- 8. aacrjournals.org [aacrjournals.org]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. MYCi361 | c-Myc | TargetMol [targetmol.com]

- 12. MYCi361 | MYC inhibitor | Probechem Biochemicals [probechem.com]

- 13. adooq.com [adooq.com]

- 14. medkoo.com [medkoo.com]

- 15. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for MYCi361 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

MYCi361 is a small molecule inhibitor of the MYC transcription factor, a protein frequently deregulated in a majority of human cancers.[1] MYCi361 directly binds to MYC, disrupting its heterodimerization with MAX and hindering MYC-driven gene expression.[1][2] Furthermore, MYCi361 promotes the degradation of MYC protein by enhancing its phosphorylation at threonine-58, leading to proteasomal degradation.[1][2][3] These mechanisms of action translate to the inhibition of cancer cell proliferation and the induction of immunogenic cell death, making MYCi361 a compound of significant interest for cancer therapy research.[2][3] This document provides detailed protocols for key in vitro assays to characterize the activity of MYCi361.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of MYCi361 activity from in vitro studies.

Table 1: Binding Affinity and IC50 Values of MYCi361

| Parameter | Value | Cell Lines/Assay Conditions |

| Binding Affinity (Kd) | 3.2 µM | Cell-free assay for binding to MYC.[1][2][3] |

| IC50 (Cell Viability) | 2.9 µM | MycCaP (Prostate Cancer)[4] |

| 1.4 µM | LNCaP (Prostate Cancer)[4] | |

| 1.6 µM | PC3 (Prostate Cancer)[4] | |

| 2.6 µM | MV4-11 (Leukemia)[4] | |

| 5.0 µM | HL-60 (Lymphoma)[4] | |

| 2.1 µM | P493-6 (Lymphoma)[4] | |

| 4.9 µM | SK-N-B2 (Neuroblastoma)[4] |

Signaling Pathway

The following diagram illustrates the mechanism of action of MYCi361, leading to the inhibition of MYC activity and subsequent cellular responses.

References

Preparation of MYCi361 Stock Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

MYCi361 is a small molecule inhibitor of the MYC proto-oncogene, which is implicated in a wide range of human cancers. Accurate and consistent preparation of MYCi361 stock solutions is critical for reliable in vitro and in vivo experimental results. This document provides detailed protocols for the preparation, storage, and handling of MYCi361 stock solutions to ensure optimal performance and longevity.

Introduction

MYCi361 is a potent inhibitor that disrupts the interaction between MYC and its binding partner MAX, leading to the suppression of MYC-driven gene expression.[1][2][3] It has been shown to inhibit the viability of various MYC-dependent cancer cell lines and suppress tumor growth in vivo.[4][5][6] Given its therapeutic potential, precise and standardized methods for preparing MYCi361 solutions are essential for researchers in academia and the pharmaceutical industry. These application notes provide comprehensive guidelines for the solubilization and storage of MYCi361.

MYCi361 Properties

A clear understanding of the physicochemical properties of MYCi361 is fundamental to its proper handling and use.

| Property | Value | Reference |

| Molecular Weight | 594.86 g/mol | [1][5][7] |

| Appearance | Solid powder | [2] |

| CAS Number | 2289690-31-7 | [1][4][5] |

| Chemical Formula | C26H16ClF9N2O2 | [1][5][8] |

Solubility Data

The choice of solvent is critical for the effective dissolution of MYCi361. The following table summarizes its solubility in common laboratory solvents.

| Solvent | Solubility | Notes |

| DMSO | ≥ 100 mg/mL (≥ 168.1 mM) | Sonication and the use of fresh, moisture-free DMSO are recommended to aid dissolution.[1][5] |

| Ethanol | ~14 mg/mL | [1] |

| Water | Insoluble | [1] |

| Corn Oil (with 10% DMSO) | ≥ 2.08 mg/mL (≥ 3.50 mM) | A common vehicle for in vivo oral administration.[4] |

Experimental Protocols

Preparation of a 10 mM MYCi361 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of MYCi361 in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies.

Materials:

-

MYCi361 powder

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated micropipettes

Procedure:

-

Calculate the required mass of MYCi361: To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (mg) = Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mM x 1 mL x 594.86 g/mol = 5.9486 mg

-

-

Weighing: Carefully weigh out approximately 5.95 mg of MYCi361 powder and place it in a sterile microcentrifuge tube.

-

Dissolution:

-

Add 1 mL of anhydrous DMSO to the tube containing the MYCi361 powder.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[5] Gentle warming in a water bath may also aid dissolution, but avoid excessive heat.

-

-

Aliquotting and Storage:

-

Once the MYCi361 is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1][4]

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months or 1 year).[1][4]

-

Workflow for MYCi361 Stock Solution Preparation

Caption: Workflow for preparing MYCi361 stock solution.

Safety Precautions

-

Always handle MYCi361 in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.[2][4][9]

Stability and Storage Summary

Proper storage is crucial to maintain the stability and activity of MYCi361.

| Form | Storage Temperature | Stability |

| Solid Powder | -20°C | Up to 3 years[1] |

| In Solvent (-20°C) | -20°C | Up to 1 month[1][4][7] |

| In Solvent (-80°C) | -80°C | Up to 6 months to 1 year[1][2][4] |

Note: It is strongly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][4][7]

MYC Signaling Pathway Overview

MYCi361 functions by disrupting the MYC signaling pathway, a critical regulator of cell proliferation, growth, and apoptosis.

Caption: MYCi361 inhibits the MYC signaling pathway.

These detailed protocols and application notes should provide researchers with the necessary information to confidently prepare and utilize MYCi361 in their studies, ensuring the generation of accurate and reproducible data.

References

- 1. selleckchem.com [selleckchem.com]

- 2. MYCi361 | MYC inhibitor | Probechem Biochemicals [probechem.com]

- 3. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MYCi361 | c-Myc | TargetMol [targetmol.com]

- 6. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. adooq.com [adooq.com]

- 8. shellchemtech.com [shellchemtech.com]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for In Vivo MYCi361 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MYC oncogene is a master transcriptional regulator that is deregulated in up to 70% of human cancers, making it a highly sought-after therapeutic target.[1][2][3] MYCi361 is a small molecule inhibitor that directly engages MYC within cells, disrupting the MYC/MAX heterodimer, which is crucial for its transcriptional activity.[4][5] Furthermore, MYCi361 promotes the degradation of MYC protein by enhancing its phosphorylation on threonine-58, leading to proteasome-mediated degradation.[2][5][6][7][8] Preclinical in vivo studies have demonstrated that MYCi361 can suppress tumor growth, modulate the tumor microenvironment by increasing immune cell infiltration, and upregulate the immune checkpoint protein PD-L1 on tumor cells.[4][5][7][9] These effects suggest a potential for both standalone and combination therapies, particularly with immune checkpoint inhibitors like anti-PD1 antibodies.[4][5][7][10]

These application notes provide detailed protocols for the in vivo evaluation of MYCi361 in murine cancer models, offering a framework for assessing its efficacy, pharmacodynamics, and impact on the tumor microenvironment.

Mechanism of Action of MYCi361

References

- 1. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MYC on the Path to Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scholars.northwestern.edu [scholars.northwestern.edu]

- 8. aacrjournals.org [aacrjournals.org]

- 9. MYCi361 | c-Myc | TargetMol [targetmol.com]

- 10. aacrjournals.org [aacrjournals.org]

Application of MYCi361 in Prostate Cancer Cell Lines: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men. The transcription factor MYC is a well-established oncogene that is frequently overexpressed in prostate cancer, driving tumor initiation, progression, and therapeutic resistance.[1][2] Direct inhibition of MYC has been a long-standing challenge in cancer therapy. MYCi361 is a small molecule inhibitor of MYC that has shown promise in preclinical studies.[3][4][5] This document provides detailed application notes and protocols for the use of MYCi361 in prostate cancer cell line research.

Mechanism of Action

MYCi361 functions as a direct inhibitor of MYC.[3][6] Its mechanism involves several key steps:

-

Direct Binding to MYC: MYCi361 directly binds to the MYC protein with a dissociation constant (Kd) of 3.2 μM.[5][6][7]

-

Disruption of MYC/MAX Heterodimerization: This binding event disrupts the interaction between MYC and its obligate partner MAX, which is essential for MYC's transcriptional activity.[3][6][8]

-

Enhanced MYC Degradation: MYCi361 treatment leads to increased phosphorylation of MYC at threonine-58 (pT58).[3][8] This phosphorylation event marks the MYC protein for proteasome-mediated degradation, thus reducing its cellular levels.[3][8]

-

Inhibition of MYC-driven Gene Expression: By disrupting the MYC/MAX complex and promoting MYC degradation, MYCi361 effectively impairs the transcription of MYC target genes that are crucial for cell proliferation, metabolism, and survival.[3][6]

Applications in Prostate Cancer Cell Lines

MYCi361 has demonstrated significant anti-proliferative effects in various MYC-dependent prostate cancer cell lines.

In Vitro Efficacy

MYCi361 inhibits the viability of several prostate cancer cell lines with low micromolar efficacy.[3][4][7] The half-maximal inhibitory concentrations (IC50) after a 5-day treatment are summarized in the table below.

| Cell Line | Description | IC50 (µM) |

| MycCaP | Murine prostate cancer cell line | 2.9[7] |

| LNCaP | Human, androgen-sensitive prostate adenocarcinoma | 1.4[5][7] |

| PC3 | Human, androgen-insensitive prostate adenocarcinoma | 1.6[7] |

Experimental Protocols

Here are detailed protocols for key experiments to assess the efficacy of MYCi361 in prostate cancer cell lines.

Cell Viability Assay

This protocol is to determine the IC50 of MYCi361 in prostate cancer cell lines.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, PC3, MycCaP)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MYCi361 (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

DMSO

-

Plate reader

Procedure:

-

Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of MYCi361 in complete medium. The final concentrations should range from 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest MYCi361 dose.

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of MYCi361. Incubate the plate for 5 days.[9]

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Western Blot for MYC Protein Levels

This protocol is to assess the effect of MYCi361 on MYC protein expression and phosphorylation.

Materials:

-

Prostate cancer cells

-

6-well plates

-

MYCi361

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-c-Myc, anti-p-MYC (Thr58), anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with MYCi361 (e.g., at 6 µM for 1 hour for initial pathway analysis) or desired concentrations and time points.[5]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load 25 µg of total protein per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-c-Myc) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the ECL detection reagent.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of MYCi361 on cell cycle progression.

Materials:

-

Prostate cancer cells

-

6-well plates

-

MYCi361

-

PBS

-

Ice-cold 70% Ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with MYCi361 at the desired concentration (e.g., IC50 value) for 24-72 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.[10]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at 37°C in the dark.[10]

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Studies

MYCi361 has been shown to suppress tumor growth in vivo.[3][4][6] In a mouse model with established MycCaP tumors, intraperitoneal (i.p.) administration of MYCi361 (initially 50 mg/kg twice daily for 2 days, then 70 mg/kg/day for 9 days) led to tumor regression.[4] Furthermore, MYCi361 treatment has been observed to increase the infiltration of immune cells into the tumor and upregulate PD-L1 on tumor cells, suggesting a role in modulating the tumor immune microenvironment and potentially enhancing immunotherapy.[3][6][8]

Visualizations

Signaling Pathway of MYCi361 Action

Caption: Mechanism of action of MYCi361 in prostate cancer cells.

Experimental Workflow for MYCi361 Evaluation

Caption: A typical experimental workflow for evaluating MYCi361.

References

- 1. Cancer-cell-intrinsic mechanisms shaping the immunosuppressive landscape of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MYCi361 | c-Myc | TargetMol [targetmol.com]

- 5. MYCi361 | MYC inhibitor | Probechem Biochemicals [probechem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Flow cytometry and cell cycle analysis [bio-protocol.org]

Application Note: Protocol for Assessing MYCi361 Efficacy in Xenograft Models

Introduction

The MYC family of proto-oncogenes are master regulators of cell proliferation, growth, and metabolism, with their deregulation implicated in up to 70% of human cancers[1][2]. This makes MYC an attractive, albeit challenging, therapeutic target[3][4]. MYCi361 is a small molecule inhibitor that directly engages MYC, providing a valuable tool for cancer research[5][6]. It functions by disrupting the critical MYC/MAX heterodimer, which prevents MYC from binding to E-box DNA sequences and driving the expression of target genes[5][7]. Furthermore, MYCi361 enhances the phosphorylation of MYC on threonine-58 (T58), tagging it for proteasomal degradation and thereby reducing overall MYC protein levels[2][7][8].

This document provides a detailed protocol for assessing the in vivo efficacy of MYCi361 in a subcutaneous xenograft mouse model. The protocol covers cell line selection, tumor establishment, drug administration, and endpoint analyses for both anti-tumor activity and pharmacodynamic effects.

MYCi361 Mechanism of Action

MYCi361 exhibits a dual mechanism of action to inhibit MYC function. Firstly, it binds directly to MYC, disrupting its dimerization with MAX. This prevents the MYC/MAX complex from regulating gene transcription. Secondly, it promotes the phosphorylation of MYC at T58, which is a key step in its native degradation pathway, leading to increased proteasomal breakdown of the MYC protein[2][8]. This dual action effectively suppresses MYC's oncogenic activity.

References

- 1. MYC on the Path to Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. selleckchem.com [selleckchem.com]

- 6. MYCi361 | MYC inhibitor | Probechem Biochemicals [probechem.com]

- 7. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholars.northwestern.edu [scholars.northwestern.edu]

Troubleshooting & Optimization

MYCi361 Stability in Solution: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of MYCi361 in solution during experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise when working with MYCi361 solutions.

Problem: Precipitation or cloudiness observed in the MYCi361 stock solution.

| Possible Cause | Troubleshooting Step | Expected Outcome |

| Improper Solvent | Ensure high-purity, anhydrous DMSO is used. Moisture in DMSO can reduce the solubility of MYCi361.[1] | A clear, precipitate-free stock solution. |

| Low Temperature | Gently warm the solution to 37°C. Sonication can also be used to aid dissolution.[2] | The precipitate should dissolve, resulting in a clear solution. |

| Concentration Too High | Prepare a fresh stock solution at a lower concentration. The maximum recommended concentration in DMSO is 100 mg/mL (168.1 mM).[1][2] | A clear stock solution is formed and remains stable. |

| Freeze-Thaw Cycles | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][3][4] | The stability of the stock solution is maintained over its recommended storage period. |

Problem: Inconsistent or lower-than-expected activity of MYCi361 in in vitro/in vivo experiments.

| Possible Cause | Troubleshooting Step | Expected Outcome |

| Degradation of Working Solution | Prepare fresh working solutions for each experiment, especially for in vivo studies.[3] | Consistent and reproducible experimental results. |

| Improper Storage | Store stock solutions appropriately: -80°C for up to 1 year or -20°C for up to 1 month.[1][4][5] | The potency of the MYCi361 stock solution is preserved. |

| Incorrect Dilution | Use a dilution calculator to ensure accurate preparation of working solutions from the stock. | The final concentration of MYCi361 in the experiment is accurate. |

| Binding to Plasticware | Consider using low-adhesion microplates or tubes for sensitive assays. | Minimized loss of compound due to adsorption, leading to more accurate results. |

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving MYCi361?

A1: The recommended solvent for preparing stock solutions of MYCi361 is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] It is soluble in DMSO up to 100 mg/mL (168.1 mM).[1][2] For in vivo experiments, a stock solution in DMSO is typically prepared first, which is then further diluted in a suitable vehicle such as corn oil or a mixture of PEG300, Tween80, and ddH2O.[1][3]

Q2: How should I store MYCi361 solutions?

A2: Storage conditions for MYCi361 solutions are critical for maintaining its stability and activity.

| Solution Type | Storage Temperature | Duration |

| Lyophilized Powder | -20°C | 3 years[1][2] |

| Stock Solution in DMSO | -80°C | 1 year[1][2] |

| -20°C | 1 month[1][3][4] | |

| Working Solution | Prepare fresh for each experiment | Same day use recommended[3] |

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1][3][4]

Q3: My MYCi361 solution has precipitated after being stored at -20°C. Can I still use it?

A3: If precipitation is observed, you can try to redissolve the compound by gently warming the vial to 37°C and sonicating.[2] However, if the precipitate does not fully dissolve or if you have subjected the solution to multiple freeze-thaw cycles, it is recommended to prepare a fresh stock solution to ensure accurate experimental results.

Q4: What is the mechanism of action of MYCi361 and how does its stability affect this?

A4: MYCi361 is a small molecule inhibitor that directly binds to the MYC protein.[1][5] This binding disrupts the heterodimerization of MYC with its partner protein MAX, which is essential for MYC's transcriptional activity.[1][6][7][8] Furthermore, MYCi361 enhances the phosphorylation of MYC at threonine-58, which targets the MYC protein for proteasomal degradation.[6][8] If MYCi361 is degraded in solution, its ability to bind to MYC and induce its degradation will be compromised, leading to a loss of its inhibitory effect.

Experimental Protocols

Protocol 1: Preparation of MYCi361 Stock Solution (100 mM in DMSO)

-

Preparation: Allow the lyophilized MYCi361 powder and anhydrous DMSO to equilibrate to room temperature.

-

Calculation: To prepare a 100 mM stock solution, calculate the required volume of DMSO based on the amount of MYCi361 powder. For example, for 1 mg of MYCi361 (MW: 594.86 g/mol ), you would add 16.81 µL of DMSO.

-

Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the MYCi361 powder.

-

Mixing: Vortex the solution until the powder is completely dissolved. If necessary, gentle warming (37°C) and sonication can be used to aid dissolution.[2]

-

Storage: Aliquot the stock solution into single-use vials and store at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1][2]

Protocol 2: Preparation of In Vivo Working Solution (Example Formulation)

This protocol is an example, and the final formulation may need to be optimized for your specific experimental model.

-

Stock Solution: Begin with a clear, pre-prepared stock solution of MYCi361 in DMSO (e.g., 50 mg/mL).[1]

-

Co-solvents: Prepare the following co-solvents: PEG300, Tween80, and sterile double-distilled water (ddH2O).

-

Mixing Procedure (for a 1 mL working solution):

-

To 400 µL of PEG300, add 50 µL of the 50 mg/mL MYCi361 DMSO stock solution. Mix thoroughly until the solution is clear.

-

To the above mixture, add 50 µL of Tween80. Mix again until the solution is clear.

-

Add 500 µL of sterile ddH2O to bring the final volume to 1 mL. Mix thoroughly.

-

-

Usage: This working solution should be prepared fresh on the day of use for optimal results.[1][3]

Visualizations

Caption: Mechanism of action of MYCi361.

Caption: Recommended workflow for preparing and using MYCi361 solutions.

References

- 1. selleckchem.com [selleckchem.com]

- 2. MYCi361 | c-Myc | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. adooq.com [adooq.com]

- 5. MYCi361 | MYC inhibitor | Probechem Biochemicals [probechem.com]

- 6. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

MYCi361 Technical Support Center: Troubleshooting Potential Off-Target Effects

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of the MYC inhibitor, MYCi361.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of MYCi361?

To date, extensive off-target profiling of MYCi361 has been conducted, primarily through broad-spectrum kinase screening. A kinome scan of 468 kinases revealed no significant off-target kinase inhibition at a concentration of 6 μM. This suggests that MYCi361 is highly selective for its intended target, MYC.

However, it is important to note that MYCi361 has been described as having a "narrow therapeutic index" and has demonstrated in vivo toxicity.[1][2] This toxicity could be a result of on-target MYC inhibition in normal tissues, off-target effects not covered by kinome screening, or a combination of both. An improved analog, MYCi975, was developed with a better tolerability profile, which is attributed in part to it regulating a smaller set of genes compared to MYCi361.[1] This suggests that the observed toxicity of MYCi361 may be linked to its on-target modulation of a broader range of MYC-dependent genes.

Q2: What is the evidence for the on-target activity of MYCi361?

The on-target activity of MYCi361 has been validated through several key experiments:

-

Direct Binding: MYCi361 directly binds to the MYC protein.[3][4]

-

Disruption of MYC-MAX Interaction: It effectively disrupts the heterodimerization of MYC with its partner protein MAX, which is essential for MYC's transcriptional activity.[3][4]

-

Induction of MYC Degradation: MYCi361 promotes the degradation of the MYC protein by enhancing its phosphorylation at threonine-58, which targets MYC for proteasomal degradation.[3]

-

Cellular Thermal Shift Assay (CETSA): Target engagement in a cellular context has been confirmed using CETSA, which measures the stabilization of a target protein upon ligand binding.[5]

Q3: What are the observed in vivo effects and potential toxicities of MYCi361?

In preclinical studies, MYCi361 has been shown to suppress tumor growth in vivo.[3][6] However, it is also associated with a narrow therapeutic index, indicating a small window between the effective dose and a dose that causes toxicity.[2][7] While the specific details of the in vivo toxicology studies are not extensively published, the development of the better-tolerated analog MYCi975 suggests that the toxicities observed with MYCi361 were significant enough to warrant further medicinal chemistry efforts.[1] Researchers using MYCi361 in vivo should perform careful dose-escalation studies and monitor for signs of toxicity.

Q4: How can I assess for potential off-target effects in my own experiments?